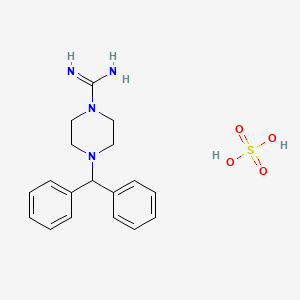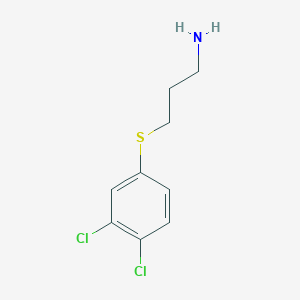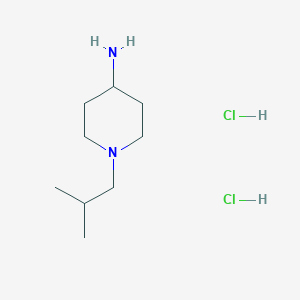
2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine
Descripción general
Descripción
“2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine” is a chemical compound with the CAS Number: 1401034-59-0 . It is a hydrochloride salt and its molecular weight is 205.09 . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of “this compound” involves a series of reactions. A specific method involves adding glacial acetic acid to a container, heating it to reflux, and then slowly adding a homogeneous phase solution to the reaction vessel . The reaction mixture is then concentrated to remove solvents, yielding the final product .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H9ClN2.ClH/c9-8-2-1-6-3-4-10-5-7 (6)11-8;/h1-2,10H,3-5H2;1H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
The reactivity of “this compound” and similar compounds has been studied extensively. These compounds can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical And Chemical Properties Analysis
“this compound” is a hydrochloride salt with a molecular weight of 205.09 . It is typically stored at room temperature and is available in powder form .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Armarego (1967) reported on the synthesis of various naphthyridines, including 2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine, by reducing respective naphthyridines with sodium and ethanol, and characterized them using proton magnetic resonance spectroscopy (Armarego, 1967).
Reactivity Studies
- Sirakanyan et al. (2014) explored the reactivity of a closely related compound, 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine, with different amines, leading to various substituted derivatives. Their research helps understand the chemical behavior and potential applications of related naphthyridine compounds (Sirakanyan et al., 2014).
Pharmaceutical Research
- Read and Ray (1995) synthesized a 1,8-naphthyridin-5-one derivative starting from 2-chloronicotinic acid, demonstrating the potential of these compounds in pharmaceutical research (Read & Ray, 1995).
Ligand Construction for Ru(II) Complexes
- Singh and Thummel (2009) reported on using 1,5-naphthyridine to construct new ligands for Ru(II) complexes. This research demonstrates the potential of naphthyridines, including this compound, in the field of coordination chemistry (Singh & Thummel, 2009).
Catalysis and Library Synthesis
- Zhou et al. (2007, 2008) demonstrated the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines using cobalt-catalyzed cyclizations and exploited this chemistry for library synthesis, indicating the role of these compounds in catalysis and combinatorial chemistry (Zhou, Porco, & Snyder, 2007), (Zhou et al., 2008).
Synthesis of Novel Heterocyclic Systems
- Sirakanyan et al. (2014, 2012) synthesized new heterocyclic systems based on 1-hydrazino-5,6,7,8-tetrahydro[2,7]naphthyridine, showcasing the versatility of naphthyridines in creating diverse heterocyclic structures (Sirakanyan et al., 2014), (Sirakanyan, Avetisyan, & Noravyan, 2012).
Antibacterial Activity Studies
- Fayyadh (2018) synthesized heterocyclic compounds derived from 2-chloro-1,8-Naphthyridine and studied their antibacterial activity, suggesting the potential of these compounds in antibacterial applications (Fayyadh, 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
The future directions for “2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine” and similar compounds are likely to involve further exploration of their synthesis, reactivity, and potential applications . These compounds have significant importance in the field of medicinal chemistry due to their wide range of biological activities .
Mecanismo De Acción
Target of Action
It’s known that naphthyridines, a class of compounds to which this molecule belongs, have a wide range of biological applications .
Mode of Action
Naphthyridines, in general, are known to interact with their targets through various mechanisms, such as N-alkylation, N-acylation, and N-tosylation .
Biochemical Pathways
Naphthyridines are known to have a broad spectrum of biological applications, suggesting they may interact with multiple pathways .
Result of Action
Naphthyridines are known to exhibit a variety of pharmacological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Propiedades
IUPAC Name |
2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-8-2-1-6-3-4-10-5-7(6)11-8/h1-2,10H,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRCWOAXMHFJLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methylbicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B3089470.png)
![2-propanesulfinamide,N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl,[S(R)]-](/img/structure/B3089471.png)





![ethyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B3089521.png)

![3-Methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3089536.png)



![Dichlorobis[3-(di-i-propylphosphino)propylamine]ruthenium(II)](/img/structure/B3089561.png)